6-(4-bromophenyl)-2-[(3-nitrophenyl)methyl]-2,3-dihydropyridazin-3-one
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Overview
Description
6-(4-bromophenyl)-2-[(3-nitrophenyl)methyl]-2,3-dihydropyridazin-3-one is a heterocyclic compound that features a pyridazinone core substituted with a bromophenyl and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-bromophenyl)-2-[(3-nitrophenyl)methyl]-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction, where a bromobenzene derivative reacts with a boronic acid in the presence of a palladium catalyst.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced through a Friedel-Crafts acylation reaction, where a nitrobenzene derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
6-(4-bromophenyl)-2-[(3-nitrophenyl)methyl]-2,3-dihydropyridazin-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
6-(4-bromophenyl)-2-[(3-nitrophenyl)methyl]-2,3-dihydropyridazin-3-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(4-bromophenyl)-2-[(3-nitrophenyl)methyl]-2,3-dihydropyridazin-3-one depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of specific enzymes or receptors. The molecular targets and pathways involved would vary based on the biological context and the specific activity being investigated.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Chlorophenyl)-2-[(3-nitrophenyl)methyl]pyridazin-3-one
- 6-(4-Fluorophenyl)-2-[(3-nitrophenyl)methyl]pyridazin-3-one
- 6-(4-Methylphenyl)-2-[(3-nitrophenyl)methyl]pyridazin-3-one
Comparison
Compared to its analogs, 6-(4-bromophenyl)-2-[(3-nitrophenyl)methyl]-2,3-dihydropyridazin-3-one may exhibit unique properties due to the presence of the bromine atom, which can influence its reactivity, biological activity, and physical properties. For example, the bromine atom can participate in halogen bonding, which may enhance its binding affinity to certain biological targets.
Properties
IUPAC Name |
6-(4-bromophenyl)-2-[(3-nitrophenyl)methyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN3O3/c18-14-6-4-13(5-7-14)16-8-9-17(22)20(19-16)11-12-2-1-3-15(10-12)21(23)24/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYRLQZYQGZDLRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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